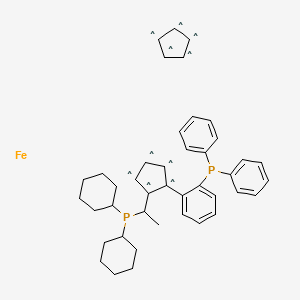

![molecular formula C11H14ClN B12287882 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

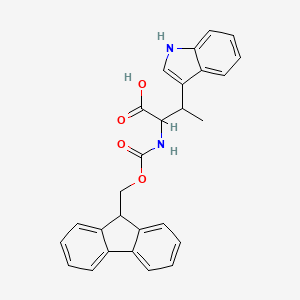

La 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine est un composé organique de formule moléculaire C11H14ClN et d'une masse molaire de 195,69 g/mol Elle est caractérisée par un cycle cyclobutane substitué par un groupe 4-chlorophénylméthyle et un groupe amine

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine implique généralement la réaction du chlorure de 4-chlorobenzyl avec la cyclobutanamine en conditions basiques. La réaction est réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle

Dans un contexte industriel, la production de 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter le rendement. L'utilisation de catalyseurs et de techniques de purification avancées telles que la chromatographie et la cristallisation garantit la production de composés de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amine peut être oxydé pour former les imines ou les nitriles correspondants.

Réduction : Le composé peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution électrophile aromatique.

Réactifs et conditions usuels

Oxydation : Réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.

Substitution : Électrophiles tels que le brome ou l'acide nitrique en présence d'un catalyseur.

Principaux produits formés

Oxydation : Formation d'imines ou de nitriles.

Réduction : Formation d'amines secondaires ou tertiaires.

Substitution : Formation de dérivés bromés ou nitrés.

Applications De Recherche Scientifique

La 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Étudiée pour son potentiel en tant que ligand dans les études de liaison des récepteurs.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans les troubles neurologiques.

Industrie : Utilisée dans le développement de nouveaux matériaux et intermédiaires chimiques.

Mécanisme d'action

Le mécanisme d'action de la 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Des études détaillées sur son affinité de liaison et sa sélectivité sont essentielles pour comprendre ses effets .

Mécanisme D'action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- 1-[(4-Bromophényl)méthyl]cyclobutan-1-amine

- 1-[(4-Fluorophényl)méthyl]cyclobutan-1-amine

- 1-[(4-Méthylphényl)méthyl]cyclobutan-1-amine

Unicité

La 1-[(4-Chlorophényl)méthyl]cyclobutan-1-amine est unique en raison de la présence du groupe 4-chlorophényle, qui confère des propriétés électroniques et stériques distinctes. Cette unicité influence sa réactivité et son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications .

Propriétés

Formule moléculaire |

C11H14ClN |

|---|---|

Poids moléculaire |

195.69 g/mol |

Nom IUPAC |

1-[(4-chlorophenyl)methyl]cyclobutan-1-amine |

InChI |

InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)8-11(13)6-1-7-11/h2-5H,1,6-8,13H2 |

Clé InChI |

WOQGGJZUMQXWNG-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)(CC2=CC=C(C=C2)Cl)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

palladium (II)](/img/structure/B12287836.png)

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)